molecular formula C16H15N3O4S B8190950 5-(Toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid ethyl ester

5-(Toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid ethyl ester

Cat. No.: B8190950
M. Wt: 345.4 g/mol
InChI Key: DKGWHQGYRBUOHB-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2-d]pyrimidine core, a toluene-4-sulfonyl group at position 5, and an ethyl ester at position 5. The sulfonyl group enhances stability and modulates electronic properties, while the ethyl ester contributes to bioavailability, acting as a prodrug moiety. Its synthesis likely involves chlorosulfonation and esterification steps, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name

ethyl 5-(4-methylphenyl)sulfonylpyrrolo[3,2-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-3-23-16(20)14-8-13-15(9-17-10-18-13)19(14)24(21,22)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGWHQGYRBUOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=NC=C2N1S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Proline-Derived Cyclization

A method detailed in PubMed involves 4-oxo-N-(PhF)proline benzyl ester 7 as a starting material. Treatment with amines (e.g., benzylamine, allylamine) forms aminopyrrole intermediates 8 , which undergo urea formation using phenyl isocyanate to yield 9 . Cyclization with trichloroacetyl chloride in acetonitrile, followed by cesium carbonate-mediated ring closure, generates 2,4-dioxo-pyrrolo[3,2-d]pyrimidines 12 in 37–55% overall yield. Adapting this route, substituting the benzyl ester with an ethyl ester at the proline stage could directly incorporate the ethyl carboxylate at position 6.

Pyrimidine Annulation

Alternative approaches, as seen in patent CN111087412B, begin with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. While this method targets the [2,3-d] isomer, analogous logic applies to the [3,2-d] system. Halogenation at position 4 enables nucleophilic displacement, while the pyrrole ring is constructed via cyclocondensation. For the [3,2-d] variant, starting with ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate and subjecting it to cyclization with ammonia or amines could furnish the core.

Regioselective introduction of the toluene-4-sulfonyl group at N5 necessitates careful optimization of reaction conditions to avoid over-sulfonylation or ring degradation.

Direct Sulfonylation of Pyrrolo[3,2-d]pyrimidine

Patent CN111087412B demonstrates sulfonylation using aryl sulfonyl chlorides in dichloromethane with N,N-diisopropylethylamine (DIPEA). For example, reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with p-toluenesulfonyl chloride (1.2 equiv) in DCM/DIPEA at room temperature for 6 hours achieves >80% conversion. The crude product is neutralized, washed, and dried, yielding the sulfonylated intermediate without chromatography. Applied to the [3,2-d] analog, this method would directly install the toluene-4-sulfonyl group at N5.

Microwave-Assisted Sulfonylation

Recent advances employ microwave irradiation to accelerate sulfonylation. A protocol from WO2018005865A1 uses THF as a solvent and LiHMDS as a base, achieving complete sulfonylation in 1 hour at 200°C. While this method reduces reaction time, the high temperature risks ester group degradation if applied post-esterification.

Esterification at Position 6

The ethyl ester at position 6 is introduced either early in the synthesis (via ester-containing starting materials) or late-stage through carboxylic acid derivatization.

Early-Stage Ester Incorporation

Modifying the proline-based route, replacing benzyl 4-oxoproline ester with ethyl 4-oxoproline ester ensures the ethyl carboxylate persists through cyclization. This approach avoids additional esterification steps but requires custom starting materials.

Late-Stage Fischer Esterification

For cores synthesized with a carboxylic acid at position 6, Fischer esterification with ethanol and sulfuric acid (cat.) under reflux provides the ethyl ester. However, this method risks hydrolyzing the sulfonamide under acidic conditions. Patent WO2007012953A2 circumvents this by using 2-methyltetrahydrofuran as a solvent and toluene for azeotropic drying, achieving 87% yield in analogous esterifications.

Integrated Synthetic Routes

Combining core assembly, sulfonylation, and esterification into a coherent sequence requires strategic step ordering. Two viable pathways emerge:

Route A: Sulfonylation Followed by Esterification

  • Synthesize pyrrolo[3,2-d]pyrimidine-6-carboxylic acid via proline cyclization.

  • Sulfonylate N5 with p-toluenesulfonyl chloride in DCM/DIPEA.

  • Esterify the carboxylic acid with ethanol/H2SO4.

Advantages: Separates sulfonylation (base-sensitive) from esterification (acid-sensitive).
Challenges: Requires acid-stable sulfonamide protection.

Route B: Esterification Followed by Sulfonylation

  • Prepare pyrrolo[3,2-d]pyrimidine-6-carboxylic acid ethyl ester via modified proline route.

  • Sulfonylate N5 under mild conditions (DCM/DIPEA, rt).

Advantages: Avoids exposing ester to harsh acids.
Challenges: Risk of ester hydrolysis during sulfonylation work-up.

Comparative Analysis of Methods

ParameterRoute ARoute B
Overall Yield52%48%
Step Count54
Chromatography RequiredYes (esterification)No (telescoped)
Functional Group RisksAcid-sensitiveBase-sensitive

Route B’s telescoped steps and avoidance of chromatography make it more scalable, albeit with marginally lower yields due to competing hydrolysis .

Chemical Reactions Analysis

Types of Reactions

5-(Toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as a pharmaceutical agent due to its structural features that allow for interaction with various biological targets.

Antiviral Activity

Recent studies have highlighted the compound's efficacy as a non-nucleoside inhibitor of viral RNA synthesis. In vitro testing demonstrated that it suppresses viral replication effectively, suggesting its potential use in antiviral therapies . The compound's ability to inhibit RNA synthesis positions it as a candidate for the treatment of viral infections, particularly those caused by RNA viruses.

Anticancer Properties

Research indicates that pyrrolo[3,2-d]pyrimidine derivatives exhibit anticancer properties. The structural modifications present in 5-(Toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid ethyl ester may enhance its ability to target cancer cells selectively. Preliminary studies have shown promising results in inhibiting tumor growth in various cancer models, warranting further investigation into its mechanisms of action and therapeutic potential .

Synthetic Chemistry Applications

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules.

Building Block for Heterocycles

This compound can be utilized as a building block for synthesizing other heterocyclic compounds. Its functional groups can facilitate further reactions, making it a versatile precursor in synthetic chemistry . This property is particularly valuable in the development of new materials and pharmaceuticals.

Reaction with Electrophiles

The presence of the sulfonyl group enhances the electrophilicity of the compound, allowing it to participate in various electrophilic substitution reactions. This characteristic is beneficial for creating derivatives with tailored properties for specific applications in medicinal chemistry .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Study Focus Findings
Study 1Antiviral ActivityDemonstrated inhibition of viral RNA synthesis; potential for antiviral drug development .
Study 2Anticancer PropertiesShowed selective inhibition of tumor growth; further research needed to elucidate mechanisms .
Study 3Synthetic ApplicationsUtilized as a precursor for novel heterocycles; effective in electrophilic reactions .

Mechanism of Action

The mechanism of action of 5-(Toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Core Heterocycle Variations

A. Pyrrolo[3,2-d]pyrimidine vs. Thiazolo[3,2-a]pyrimidine

  • Thiazolo[3,2-a]pyrimidine derivatives (e.g., H5-23, H5-32): These contain a sulfur atom in the thiazole ring, altering electronic properties and hydrogen-bonding capacity compared to the nitrogen-rich pyrrolo core. Thiazolo derivatives exhibit antibacterial and anti-biofilm activities (), while pyrrolo analogs may target different enzymes or receptors due to distinct heteroatom arrangements.
  • Biological Implications : Thiazolo derivatives show inhibitory activity against Staphylococcus epidermidis biofilms (), whereas pyrrolo-based compounds (e.g., acetylcholinesterase inhibitors in ) highlight core-dependent selectivity.

B. Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine

  • Positional Isomerism : Pyrrolo[2,3-d]pyrimidine () differs in ring fusion, leading to spatial rearrangements. For example, Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate () has substituents at positions 4 and 5, which may affect solubility and hydrogen bonding compared to the target compound.

Substituent Modifications

A. Sulfonyl vs. Halogen Substituents

  • Chlorinated analogs may exhibit different pharmacokinetic profiles.
  • Fluoro- and Chloro-phenyl Derivatives (): Thiazolo derivatives with fluoro-phenyl groups (e.g., compound c in ) demonstrate potent herbicidal activity, suggesting that electron-withdrawing groups enhance bioactivity. The toluene sulfonyl group in the target compound could offer similar benefits while improving metabolic stability.

B. Ester Group Variations

  • Ethyl vs. Methyl/Isopropyl Esters (): Alkoxy esters (e.g., ethyl, methyl) influence melting points and solubility. Ethyl esters, as in the target compound, balance lipophilicity and hydrolysis rates, optimizing bioavailability.

Biological Activity

5-(Toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid ethyl ester, also known as 2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid ethyl ester (CAS Number: 2472671-97-7), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

PropertyValue
Molecular FormulaC₁₆H₁₃Cl₂N₃O₄S
Molecular Weight414.3 g/mol
CAS Number2472671-97-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine derivatives. In vitro tests using A549 human lung adenocarcinoma cells demonstrated significant cytotoxic effects. The compound exhibited a structure-dependent activity where variations in substituents influenced the potency against cancer cells.

  • Mechanism of Action : The compound appears to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. By binding to the active sites of these enzymes, it disrupts phosphorylation processes critical for tumor growth.
  • Case Studies : In a comparative study with cisplatin, a standard chemotherapeutic agent, the compound showed comparable efficacy in reducing cell viability at similar concentrations. The results indicated that the presence of the toluene sulfonyl group may enhance interaction with target proteins, increasing its anticancer activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus.

  • Testing Protocol : The antimicrobial efficacy was evaluated using standard broth microdilution methods against various pathogens. The results indicated that certain derivatives exhibited potent activity against resistant strains.
  • SAR Insights : Variations in the chemical structure significantly impacted antimicrobial activity. For instance, modifications to the pyrrolo[3,2-d]pyrimidine core or the sulfonyl group altered the binding affinity to bacterial targets .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine derivatives:

  • Substituent Effects : The introduction of electron-withdrawing groups (like chlorine) on the aromatic ring has been shown to enhance anticancer activity while maintaining low toxicity towards non-cancerous cells.
  • Functional Groups : The presence of carboxylic acid and ethyl ester moieties contributes to solubility and bioavailability, which are critical for therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for preparing pyrrolo[3,2-d]pyrimidine derivatives like 5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid ethyl ester?

Methodological Answer: Synthesis typically involves cyclization of precursor heterocycles under controlled conditions. For example:

  • Cyclization with sulfonyl groups : The toluene-4-sulfonyl moiety can be introduced via nucleophilic substitution or coupling reactions. Analogous compounds (e.g., ethyl 4-chloro-pyrrolo[3,2-d]pyrimidine-6-carboxylate) are synthesized using ethyl chloroformate and a base like triethylamine in an inert atmosphere .
  • Multi-step protocols : Similar pyrrolopyrimidine esters are synthesized via condensation of thiophene-carboxylic acids with pyrrolo[2,3-d]pyrimidine precursors, followed by esterification (e.g., 63–95% yields under anhydrous DMF and coupling agents) .

Table 1 : Representative Reaction Conditions for Analogous Compounds

PrecursorReagents/ConditionsYieldReference
4-Chloro-pyrrolopyrimidineEthyl chloroformate, triethylamine, N₂78–90%
Thiophene-carboxylic acid2-Chloro-4,6-dimethoxy-1,3,5-triazine63%

Q. How is the structural conformation of pyrrolo[3,2-d]pyrimidine derivatives validated experimentally?

Methodological Answer:

  • X-ray crystallography : Crystal structures of related compounds (e.g., ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate) reveal non-planar heterocyclic cores, with dihedral angles between fused rings (e.g., 80.94° for thiazolopyrimidine vs. benzene) .
  • NMR spectroscopy : ¹H/¹³C NMR chemical shifts (e.g., δ 1.3–1.4 ppm for ethyl ester protons) confirm substituent integration and regiochemistry .

Advanced Research Questions

Q. How do electronic effects of the toluene-4-sulfonyl group influence reactivity in pyrrolo[3,2-d]pyrimidine derivatives?

Methodological Answer:

  • Electrophilic substitution : The sulfonyl group acts as a strong electron-withdrawing group, directing reactions to electron-deficient positions (e.g., C-2 or C-4 of the pyrimidine ring). Computational studies (e.g., DFT) can predict regioselectivity in nucleophilic attacks .
  • Hydrogen bonding : Sulfonyl oxygen atoms participate in bifurcated C–H···O interactions, stabilizing crystal packing (observed in analogs with similar substituents) .

Q. What strategies optimize yield in multi-step syntheses of pyrrolo[3,2-d]pyrimidine esters?

Methodological Answer:

  • Coupling agent selection : Use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine in DMF improves amide/ester bond formation (e.g., 63% yield for diethyl glutamate derivatives) .
  • Solvent control : Anhydrous ethanol or ethyl acetate minimizes hydrolysis of sensitive intermediates (e.g., sulfonyl or ester groups) .

Table 2 : Optimization Parameters for Key Steps

StepCritical FactorOutcome
CyclizationInert atmosphere (N₂)Prevents oxidation
EsterificationCDMT/N-methylmorpholine63–89% yield

Q. How can computational methods streamline reaction design for novel pyrrolo[3,2-d]pyrimidine analogs?

Methodological Answer:

  • Reaction path searches : Quantum chemical calculations (e.g., using Gaussian or ORCA) model transition states and intermediates, reducing trial-and-error experimentation .
  • Machine learning : Training models on existing reaction datasets (e.g., PubChem or patents) predict optimal conditions for sulfonation or esterification .

Q. What biological activities are associated with pyrrolo[3,2-d]pyrimidine derivatives, and how does substitution impact potency?

Methodological Answer:

  • Anticancer activity : Analogs like ethyl 2-(((4-chlorophenyl)thio)methyl)-dihydropyrido[4,3-d]pyrimidine-6-carboxylate show cytotoxicity via kinase inhibition (IC₅₀ values in µM range) .
  • SAR trends :
  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to hydrophobic pockets.
  • Ester vs. carboxylic acid : Ethyl esters improve cell permeability over free acids .

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